molecular formula C24H26ClN3O3 B11408011 N-(3-Chloro-4-methoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

N-(3-Chloro-4-methoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Cat. No.: B11408011
M. Wt: 439.9 g/mol
InChI Key: FGEQEZGYSMGUQX-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[45]dec-3-EN-1-YL}acetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the acetamide group and the chloromethoxyphenyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties may be leveraged in the development of new materials with specialized functions.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential.

Comparison with Similar Compounds

Similar Compounds

    Spirotetramat: A related spirocyclic compound used as an insecticide.

    3-Methoxyphenylboronic acid: Shares the methoxyphenyl moiety but differs in overall structure and applications.

Uniqueness

N-(3-Chloro-4-methoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide stands out due to its unique spirocyclic structure and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H26ClN3O3

Molecular Weight

439.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide

InChI

InChI=1S/C24H26ClN3O3/c1-16-10-12-24(13-11-16)27-22(17-6-4-3-5-7-17)23(30)28(24)15-21(29)26-18-8-9-20(31-2)19(25)14-18/h3-9,14,16H,10-13,15H2,1-2H3,(H,26,29)

InChI Key

FGEQEZGYSMGUQX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4

Origin of Product

United States

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